1-(5-(2-Methyl-1H-imidazol-1-yl)-2-nitrophenyl)-piperazine dihydrochloride
Overview
Description
The compound “1-(5-(2-Methyl-1H-imidazol-1-yl)-2-nitrophenyl)-piperazine dihydrochloride” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. The imidazole ring is substituted with a methyl group and a nitrophenyl group. The molecule also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The imidazole and piperazine rings would likely contribute to the rigidity of the molecule, while the nitrophenyl group could potentially participate in various interactions .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The imidazole and piperazine rings, as well as the nitrophenyl group, could potentially participate in various reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For instance, the presence of nitrogen in the imidazole and piperazine rings could potentially influence the compound’s solubility and reactivity .
Scientific Research Applications
Piperazine Derivatives in Scientific Research
Piperazine and its derivatives have been extensively studied for their therapeutic uses, showing a broad spectrum of pharmacological activities. These compounds are known for their roles in various therapeutic areas, including antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory treatments. The versatility of the piperazine scaffold allows for significant modifications, leading to compounds with diverse medicinal potential (Rathi et al., 2016). Similarly, piperazine derivatives have been investigated for their anti-mycobacterial activities, particularly against Mycobacterium tuberculosis, including multidrug-resistant and extensively drug-resistant strains (Girase et al., 2020).
Imidazole Derivatives in Scientific Research
Imidazole derivatives, on the other hand, have been recognized for their antitumor activities. Compounds containing imidazole rings have been reviewed for their potential in developing new antitumor drugs, with several structures undergoing preclinical testing. These compounds are of interest for synthesizing drugs with varied biological properties, indicating a potential pathway for developing novel therapeutic agents (Iradyan et al., 2009).
properties
IUPAC Name |
1-[5-(2-methylimidazol-1-yl)-2-nitrophenyl]piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2.2ClH/c1-11-16-6-9-18(11)12-2-3-13(19(20)21)14(10-12)17-7-4-15-5-8-17;;/h2-3,6,9-10,15H,4-5,7-8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMDRYSKOXPVQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=C(C=C2)[N+](=O)[O-])N3CCNCC3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(2-Methyl-1H-imidazol-1-yl)-2-nitrophenyl)-piperazine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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